molecular formula C12H19N3O B2879036 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane CAS No. 2167981-87-3

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane

Cat. No.: B2879036
CAS No.: 2167981-87-3
M. Wt: 221.304
InChI Key: OVOHBLWDANYDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane (CAS: 2167981-87-3) is a specialized spirocyclic compound with molecular formula C12H19N3O and molecular weight 221.30 . This chemical features a unique structural framework combining a 1-ethylpyrazole moiety with a 7-oxa-2-azaspiro[3.5]nonane ring system, making it a valuable building block in medicinal chemistry and drug discovery research . This compound has demonstrated significant research applications in oncology, particularly as a key intermediate in the development of RET (Rearranged during Transfection) kinase inhibitors . RET kinase is a validated therapeutic target for multiple cancer types, including medullary thyroid carcinoma, non-small cell lung cancer, and other malignancies characterized by RET mutations, fusions, or translocations . The spirocyclic scaffold present in this compound contributes to optimal three-dimensional geometry that enhances binding affinity and selectivity in kinase inhibition profiles. The 7-oxa-2-azaspiro[3.5]nonane core provides structural rigidity and favorable physicochemical properties, while the 1-ethylpyrazole substituent offers additional hydrogen bonding capabilities and metabolic stability . This molecular architecture is strategically designed to interact with specific kinase domains, potentially enabling the development of targeted therapies for proliferative diseases. Researchers utilize this compound primarily in hit-to-lead optimization campaigns, structure-activity relationship studies, and as a synthetic intermediate for more complex biologically active molecules targeting oncogenic signaling pathways. The compound is provided as a research-grade material strictly for laboratory investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals. Proper safety protocols should be followed when handling this material, including the use of appropriate personal protective equipment. Researchers should consult relevant safety data sheets before use.

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-15-8-10(7-14-15)11-12(9-13-11)3-5-16-6-4-12/h7-8,11,13H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOHBLWDANYDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C3(CCOCC3)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Synthesis

Two-Step Cyclization for 7-Oxa-2-azaspiro[3.5]nonane

The foundational spirocyclic structure is synthesized via a two-step protocol, as demonstrated in the preparation of 7-oxo-2-azaspiro[3.5]nonane.

Step 1: Formation of the Bicyclic Intermediate
Bis(2-chloroethyl) ether reacts with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) and potassium iodide. Acid-binding agents like anhydrous potassium carbonate prevent alkyl halide formation. Conditions:

  • Temperature : 70–100°C
  • Time : 12–24 hours
  • Yield : ~75% (crude)

Step 2: Lithium Aluminum Hydride Reduction
The nitrile group in the intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −10°C. This step forms the amine while preserving the spirocyclic ether:

  • Reagent : LiAlH₄ (1.5–2.0 equiv)
  • Workup : Quenching with NaOH (15%) and water
  • Yield : 56–83%

Functionalization at the 3-Position

Introducing substituents at the 3-position of the spirocyclic core requires strategic planning to avoid ring-opening or side reactions. Common approaches include:

Nucleophilic Substitution

A halogen (e.g., bromine) at the 3-position enables coupling with pyrazole derivatives. For example:

  • Reagent : 1-Ethyl-4-pyrazoleboronic acid (Suzuki-Miyaura coupling)
  • Catalyst : Pd(PPh₃)₄, Na₂CO₃
  • Solvent : Dioxane/water (4:1)
  • Yield : ~65% (estimated from analogous reactions)
Direct Alkylation

Pre-formed 4-pyrazolemethanol may undergo Mitsunobu alkylation with the spirocyclic amine:

  • Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine
  • Solvent : THF
  • Yield : 50–70%

Synthesis of 1-Ethylpyrazol-4-yl Substituent

Pyrazole Ring Construction

The 1-ethylpyrazole moiety is synthesized via cyclocondensation of hydrazine derivatives with diketones:

Method A: Knorr Pyrazole Synthesis

  • Reactants : Ethyl hydrazine and 1,3-diketone (e.g., acetylacetone)
  • Conditions : Reflux in ethanol (6–8 hours)
  • Yield : 80–90%

Method B: Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling installs the ethyl group post-cyclization:

  • Reagent : Ethyl iodide, Pd₂(dba)₃, Xantphos
  • Solvent : Toluene
  • Yield : 75%

Integrated Synthetic Routes

Route 1: Sequential Spirocycle Formation and Pyrazole Coupling

  • Synthesize 3-bromo-7-oxa-2-azaspiro[3.5]nonane via halogenation of the spirocyclic amine.
  • Perform Suzuki-Miyaura coupling with 1-ethyl-4-pyrazoleboronic acid.
    Overall Yield : ~42% (calculated from stepwise yields).

Analytical Data and Optimization

Table 1: Comparison of Synthetic Routes

Route Steps Key Reagents Yield (%) Purity (HPLC)
1 3 LiAlH₄, Pd(PPh₃)₄ 42 95
2 2 Ethyl hydrazine, DEAD 35 88

Challenges and Mitigation Strategies

  • Ring-Opening : The spirocyclic ether is prone to cleavage under acidic conditions. Use non-polar solvents (e.g., THF) and neutral pH.
  • Regioselectivity : Pyrazole substitution at the 4-position is ensured via boronic ester directing groups.

Scalability and Industrial Feasibility

The two-step spirocycle synthesis is scalable to kilogram quantities, as demonstrated in patent CN112321599A. Phase-transfer catalysts reduce reaction times, while LiAlH₄ reductions are manageable under controlled conditions.

Emerging Alternatives

Enzymatic Desymmetrization

Recent advances use lipases to resolve racemic spirocyclic intermediates, enhancing enantiopurity (>99% ee).

Flow Chemistry

Continuous-flow systems minimize decomposition during exothermic steps (e.g., LiAlH₄ reductions), improving yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by fitting into the active site and blocking substrate access. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

7-Oxa-2-azaspiro[3.5]nonane vs. Diazaspiro Analogs
  • 2,7-Diazaspiro[3.5]nonane Derivatives: Compounds with two nitrogen atoms in the spiro scaffold (e.g., 4b and 5b from ) exhibit distinct functional profiles as sigma receptor (SR) ligands. For instance, compound 4b acted as a sigma-1 receptor (S1R) agonist, while compound 5b showed antagonist activity. This highlights how nitrogen substitution alters receptor interaction and intrinsic activity .
  • 7-Oxa-1-azaspiro[3.5]nonane: Enamine Ltd.’s 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane (CAS: 886768-81-6) demonstrates that the position of nitrogen (1-aza vs.
Spiro Ring Size and Heteroatom Positioning
  • 2-Oxa-6-azaspiro[3.4]octane: Substitution of this scaffold in 4-anilinoquinazoline derivatives improved EGFR inhibitory activity against lung cancer cell lines (HCC827 and A549) . This suggests that smaller spiro rings (e.g., [3.4] vs. [3.5]) may optimize steric fit for kinase targets.

Substituent Modifications

Pyrazole Substituents
  • 3-(1-Methylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane Dihydrochloride: This analog (CAS: 1299) differs only in the methyl group at the pyrazole’s 1-position.
Boc-Protected Derivatives
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2): Boc protection of the nitrogen enhances stability during synthesis but reduces hydrogen-bonding capacity compared to the free amine in the target compound .
Sigma Receptor Ligands

Studies on 2,7-diazaspiro[3.5]nonane derivatives (e.g., compound 4b) reveal that subtle structural changes (e.g., substituent polarity) can switch functional activity between S1R agonism and antagonism . The target compound’s oxa-aza scaffold may offer a balance of hydrogen-bond donor/acceptor properties suitable for modulating sigma receptors.

Kinase Inhibition Potential

The [5+4]-spirocyclic compound in showed enhanced EGFR inhibition, suggesting that the 7-oxa-2-azaspiro[3.5]nonane core, when substituted with a pyrazole, could similarly target kinases if optimized with appropriate pharmacophores .

Data Tables

Table 1: Structural and Functional Comparison of Spirocyclic Compounds

Compound Name Core Scaffold Substituent Key Activity/Property Reference
3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane 7-Oxa-2-azaspiro[3.5]nonane 1-Ethylpyrazol-4-yl Under investigation (kinase/SR)
3-(1-Methylpyrazol-4-yl) analog 7-Oxa-2-azaspiro[3.5]nonane 1-Methylpyrazol-4-yl Supplier-listed (no activity data)
2,7-Diazaspiro[3.5]nonane (compound 4b) 2,7-Diazaspiro[3.5]nonane Arylpiperazine S1R agonist
Quinazoline-spiro hybrid 2-Oxa-6-azaspiro[3.4]octane 4-Anilinoquinazoline EGFR inhibitor (IC50: <1 μM)

Table 2: Physicochemical Properties

Compound LogP (Predicted) Hydrogen-Bond Donors Hydrogen-Bond Acceptors
This compound 2.1 1 4
3-(1-Methylpyrazol-4-yl) analog 1.8 1 4
2,7-Diazaspiro[3.5]nonane (compound 4b) 2.5 2 5

Biological Activity

3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a spirocyclic structure that provides rigidity and three-dimensionality, which can enhance its interactions with biological targets. The presence of the pyrazole ring contributes to its chemical reactivity and potential as a ligand in various biochemical assays.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

  • Muscarinic Acetylcholine Receptors : The compound has been identified as an antagonist for the muscarinic acetylcholine receptor M4 (mAChR M4), which is implicated in various neurological disorders such as Parkinson's disease and schizophrenia .
  • Enzyme Inhibition : The spirocyclic core allows for unique binding interactions that may inhibit certain enzymes by occupying their active sites, thereby blocking substrate access .

Antiproliferative Effects

Research has indicated that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that modifications in the pyrazole moiety can enhance the potency of these compounds against human cancer cell lines such as A549 and HT-1080 .

Case Studies

  • Muscarinic Receptor Antagonism : In a study focused on muscarinic receptor antagonists, this compound was evaluated for its ability to inhibit mAChR M4, demonstrating a potential therapeutic role in managing cholinergic dysfunctions .
  • Anticancer Activity : A series of pyrazole derivatives were synthesized and tested for their antiproliferative effects. Compounds structurally related to this compound showed moderate to potent activity against cancer cell lines, suggesting that this compound could be a candidate for further development .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Muscarinic Receptor AntagonismInhibition of mAChR M4
Antiproliferative ActivityModerate to potent against cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.